Triazolopyridinone

Analytical Chemistry Quality Control Pharmaceutical Regulation

Triazolopyridinone (CAS 6969-71-7) is the pharmacopeial standard Trazodone EP Impurity K, essential for ANDA regulatory submissions. Unlike generic triazole scaffolds, only this specific [4,3-a]-fused isomer satisfies USP/EP monograph identity criteria for HPLC/UV method validation. As a trazodone process intermediate and privileged fragment (c-Met kinase core), it ensures batch-to-batch reproducibility and regulatory compliance. Available at ≥98% HPLC purity with full characterization data. Ideal for QC laboratories, process R&D, and fragment-based drug discovery.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 6969-71-7
Cat. No. B135791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazolopyridinone
CAS6969-71-7
Synonymss-Triazolo[4,3-a]pyridin-3-ol;  3-Hydroxytriazolo[4,3-a]pyridine;  NSC 68462; 
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=O)N2C=C1
InChIInChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
InChIKeyLJRXNXBFJXXRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolopyridinone (6969-71-7) for Drug Development: Pharmacopeial Reference Standard and Versatile Fragment Scaffold


Triazolopyridinone (CAS 6969-71-7), chemically designated as 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a fused heterocyclic small molecule with a molecular weight of 135.12 g/mol and a melting point of 231–235°C [1]. This compound is formally recognized as both a key synthetic intermediate in the production of the antidepressant trazodone and as Trazodone EP Impurity K (USP) [2]. Beyond this specific role, its compact, rigid core is categorized as a privileged fragment scaffold, frequently employed in fragment-based drug discovery (FBDD) for the design and screening of novel therapeutic candidates across a range of targets including kinases, PDE10, and various GPCRs .

Why Triazolopyridinone (6969-71-7) is Not a Generic Interchangeable Heterocycle


Substituting triazolopyridinone with a generic 'triazole' or 'pyridinone' scaffold is not viable for regulated or rigorous research applications due to its specific, pharmacopeial definition as Trazodone EP Impurity K [1]. In analytical and quality control (QC) contexts, any alternative compound would lack the required regulatory characterization data, failing method validation protocols for ANDA submissions [1]. In drug discovery, the unique electronic and spatial properties of the [4,3-a] ring fusion in triazolopyridinone directly influence target binding and selectivity, as evidenced by its specific use as a core in optimized kinase inhibitors [2]. Using a different scaffold would result in an untested, distinct chemical series with unpredictable and non-comparable biological activity.

Quantitative Differentiation of Triazolopyridinone (6969-71-7) Against Comparator Scenarios


Regulatory Identity and Characterization: Triazolopyridinone as Trazodone EP Impurity K

Triazolopyridinone (CAS 6969-71-7) is the officially designated Trazodone EP Impurity K, as defined by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [1]. This regulatory identity is mandatory for the development and validation of analytical methods (AMV) required for Abbreviated New Drug Applications (ANDA) or commercial production of trazodone [1]. A generic alternative, such as a random laboratory-grade triazolopyridine isomer, would not be accepted by regulatory bodies due to the absence of a certified pharmacopeial link, thereby halting the drug approval process.

Analytical Chemistry Quality Control Pharmaceutical Regulation

Defined Synthesis Route and Intermediate Specificity: High-Yield Production of Trazodone

Triazolopyridinone serves as a critical and established intermediate in the synthesis of trazodone, a widely prescribed antidepressant [1]. This synthetic route leverages the specific reactivity of the triazolopyridinone core to construct the final drug molecule [1]. While other heterocycles could theoretically be used to build similar structures, they would require de novo route development and optimization, which can be time-consuming and costly. The use of triazolopyridinone, a known and commercially available intermediate with established chemistry, provides a predictable and validated synthetic pathway, directly impacting production efficiency and cost-of-goods.

Process Chemistry Drug Synthesis Intermediates

Physical and Spectroscopic Characterization for Material Identification and QC

Triazolopyridinone possesses well-defined physical and spectroscopic properties that are critical for material identification, purity assessment, and supply chain quality control. Its melting point is sharply defined at 231–235°C, and it has a characterized density of 1.51±0.1 g/cm³ [1]. Furthermore, its UV-Vis and emission spectra have been studied in detail, with experimental data compared to DFT quantum chemical calculations, providing a rigorous analytical fingerprint [2]. In contrast, a substituted analog would have different physical properties (e.g., a different melting point) and a unique, uncataloged spectroscopic profile, making rapid, routine identification and purity checks more complex and less reliable.

Analytical Chemistry Material Science Quality Control

Privileged Fragment Scaffold in Drug Discovery: A Basis for Potent c-Met Inhibitors

As a core fragment scaffold, triazolopyridinone provides a distinct structural basis for drug discovery programs. Its utility is demonstrated by the development of a series of carbon-linked quinoline triazolopyridinones, which exhibit nanomolar inhibition of c-Met kinase activity [1]. This high potency, achieved through optimization of the triazolopyridinone core, contrasts sharply with starting points using other fragment scaffolds (e.g., simple pyridinones or triazoles) which often require more extensive and less predictable medicinal chemistry campaigns to achieve similar levels of potency and selectivity.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Targeted Applications for Triazolopyridinone (6969-71-7) Based on Evidence


Certified Reference Standard for Generic Trazodone Development and QC

Triazolopyridinone is the primary material for use as a reference standard in the development and validation of analytical methods for trazodone. Its identity as Trazodone EP Impurity K is essential for meeting regulatory requirements for ANDA submissions, ensuring that methods for detecting and quantifying this specific impurity are robust and compliant with USP/EP monographs [1].

Validated Intermediate in GMP Synthesis of Trazodone

This compound is a well-established intermediate in the manufacturing process for the antidepressant trazodone [1]. Procuring triazolopyridinone with a defined purity (e.g., ≥99% HPLC) allows process chemists to maintain a validated and efficient synthetic route, minimizing the risk of process-related impurities and ensuring a consistent drug substance output.

Core Scaffold for Fragment-Based Drug Discovery (FBDD)

Medicinal chemistry teams utilize triazolopyridinone as a high-quality fragment molecule for the design of novel therapeutic candidates. Its defined core structure serves as a versatile starting point for synthesis, as evidenced by its use in developing potent c-Met kinase inhibitors [2]. This allows for efficient exploration of structure-activity relationships (SAR) in early-stage discovery programs.

Spectroscopic Standard for Analytical Method Development

Analytical laboratories can utilize triazolopyridinone as a characterized spectroscopic standard. Its documented FTIR, Raman, UV-Vis, and emission spectra [3] provide a reliable reference for developing and calibrating analytical methods (e.g., for reaction monitoring or impurity profiling) and for confirming the identity of research samples of the compound.

Technical Documentation Hub

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